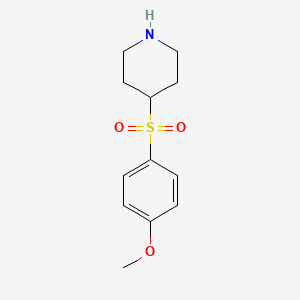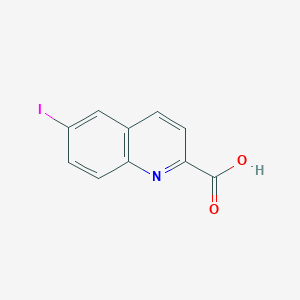
6-Iodoquinoline-2-carboxylic acid
Übersicht
Beschreibung
6-Iodoquinoline-2-carboxylic acid is an organic compound that contains a carboxyl functional group . It is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry . The carboxyl group in the compound is a combination of a carbonyl group (-C=O) and a hydroxyl group (-OH) bonded to the same carbon .
Synthesis Analysis
The synthesis of this compound involves various methods. One approach uses a one-pot, three-component method with trifluoroacetic acid as a catalyst under acidic conditions . The starting components include iodo-aniline, pyruvic acid, and phenyl-substituted aldehydes or O-heterocycles . This method offers advantages such as rapid response times, cost-effective catalysts, high product yields, and efficient purification procedures .Molecular Structure Analysis
The molecular structure of this compound is characterized by a carboxyl functional group, COOH, where a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, the aminocarbonylation of 6-iodoquinoline has been investigated in the presence of a large series of amine nucleophiles, providing an efficient synthetic route for producing various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are similar to those of other carboxylic acids. Carboxylic acids are characterized by the carboxyl functional group (-COOH), a combination of a carbonyl group (-C=O) and a hydroxyl group (-OH) bonded to the same carbon .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Synthesis of Quinoline Derivatives : The aminocarbonylation of 6-iodoquinoline has been employed to efficiently synthesize various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives. This process, which involves the use of palladium-catalyzed reactions, allows for selective formation of these derivatives under varying conditions, proving the versatility of 6-iodoquinoline in synthetic organic chemistry (Chniti et al., 2021).
Building Block for Complex Molecules : 6-Iodoquinoline-2-carboxylic acid derivatives, such as ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, have been used as versatile and attractive building blocks for synthesizing complex molecules. These derivatives have been applied in reactions like the Williamson ether synthesis, demonstrating their utility in creating a variety of chemically diverse compounds (Li et al., 2020).
Antitumor Activity : The structure of 6-iodoquinoline derivatives, such as isoquinoline-3-carboxylic acids, has been explored for potential anti-tumor properties. For instance, a compound comprising two isoquinoline-3-carboxylic acids showed promising in vivo anti-tumor activity, indicating the potential medicinal applications of these derivatives (Gao et al., 2015).
Functionalized Quinolines Synthesis : The creation of highly substituted 3-iodoquinolines using 6-iodoquinoline has been achieved. This process involves iodocyclization, which is highly regioselective, leading to the synthesis of quinolines that can be further functionalized for various applications (Ali et al., 2011).
Pharmaceutical and Biological Research
Antioxidant Activity : Compounds derived from 6-iodoquinoline, such as 6,7-dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid and its derivatives, have been studied for their antioxidant properties in living cells. These derivatives have shown potential in scavenging reactive forms of oxygen and nitrogen, suggesting their possible use in protecting cellular structures from oxidative damage (Guśpiel et al., 2016).
Antimycobacterial Activity : Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, derived from 6-iodoquinoline, have been synthesized and evaluated for their potential in treating tuberculosis. These compounds have shown promising in vitro activity against Mycobacterium tuberculosis (Marvadi et al., 2020).
Photolabile Protecting Groups : Brominated hydroxyquinoline, related to 6-iodoquinoline derivatives, has been developed as a photolabile protecting group for carboxylic acids. Its sensitivity to multiphoton excitation makes it a useful tool in biological research, particularly for controlled release of biological messengers (Fedoryak & Dore, 2002).
Metabolomic Investigations : 6-Iodoquinoline derivatives have been used in metabolomic research, such as 2-hydrazinoquinoline, which serves as a derivatization agent for LC-MS analysis of metabolites in diabetic ketoacidosis. This highlights its application in understanding complex metabolic pathways and diseases (Lu et al., 2013).
Safety and Hazards
Carboxylic acids, including 6-Iodoquinoline-2-carboxylic acid, can be hazardous. They can cause skin irritation and serious eye damage . They may also cause respiratory irritation . Therefore, it is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .
Wirkmechanismus
Target of Action
6-Iodoquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic compound that has been shown to have antimicrobial activity . The primary targets of this compound are likely to be microbial cells, particularly those of S. epidermidis, K. pneumoniae, and C. parapsilosis .
Biochemical Pathways
Given its potential antimicrobial activity, it is likely that this compound interferes with essential biochemical pathways in microbial cells, leading to their death or inhibition of growth .
Result of Action
The primary result of the action of this compound is likely to be the inhibition of microbial growth, particularly in the species S. epidermidis, K. pneumoniae, and C. parapsilosis . This is achieved through the disruption of microbial adhesion and potentially other mechanisms that interfere with essential microbial processes .
Eigenschaften
IUPAC Name |
6-iodoquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTDQLIMBYFQLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



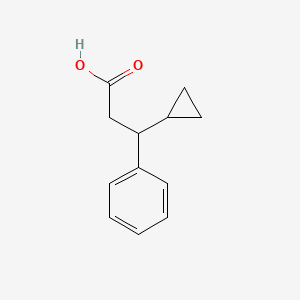
![2-[(4-fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3374121.png)
![[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374123.png)
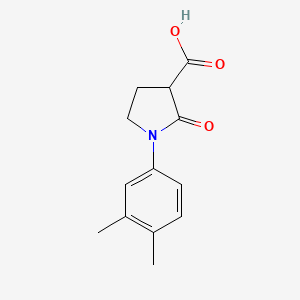
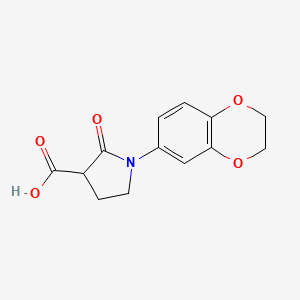

![[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374175.png)
![[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374181.png)

![5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B3374201.png)
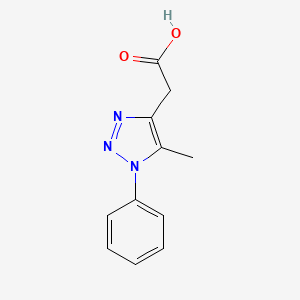
![1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B3374209.png)

